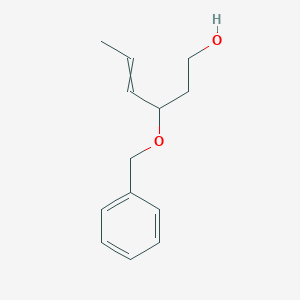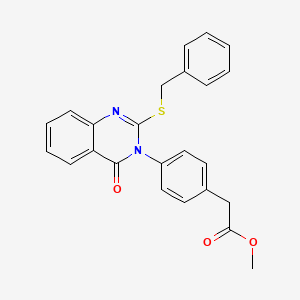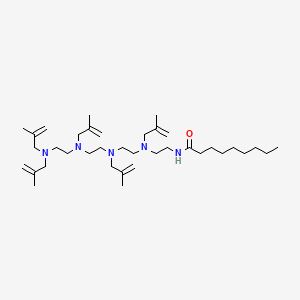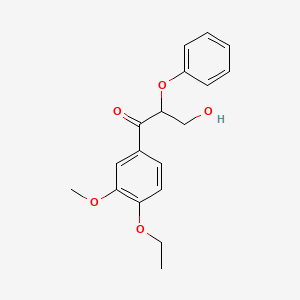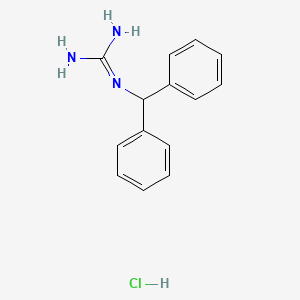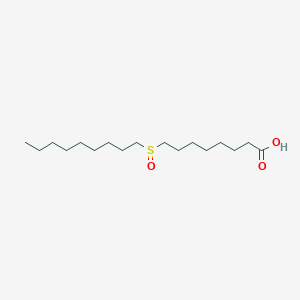
8-(Nonane-1-sulfinyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Nonane-1-sulfinyl)octanoic acid is an organic compound that belongs to the class of sulfinyl carboxylic acids This compound is characterized by the presence of a sulfinyl group attached to an octanoic acid chain, with a nonane group attached to the sulfinyl sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Nonane-1-sulfinyl)octanoic acid typically involves the reaction of octanoic acid with a sulfinylating agent, such as nonane-1-sulfinyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Octanoic acid+Nonane-1-sulfinyl chloride→8-(Nonane-1-sulfinyl)octanoic acid+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(Nonane-1-sulfinyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Alcohols or amines, acid catalysts, and reflux conditions.
Major Products Formed
Oxidation: 8-(Nonane-1-sulfonyl)octanoic acid.
Reduction: 8-(Nonane-1-sulfanyl)octanoic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
8-(Nonane-1-sulfinyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Nonane-1-sulfinyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can undergo redox reactions, influencing the redox state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic residues in proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
8-(Nonane-1-sulfanyl)octanoic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.
8-(Nonane-1-sulfonyl)octanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Octanoic acid derivatives: Various derivatives with different functional groups attached to the octanoic acid chain.
Uniqueness
8-(Nonane-1-sulfinyl)octanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can participate in both oxidation and reduction reactions, making the compound versatile in various applications.
Properties
CAS No. |
106689-25-2 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
8-nonylsulfinyloctanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-5-6-9-12-15-21(20)16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
DRADQNWZVRVWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
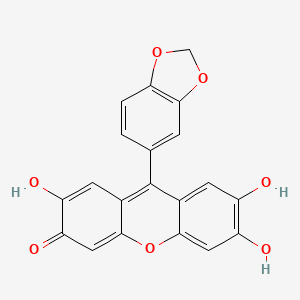
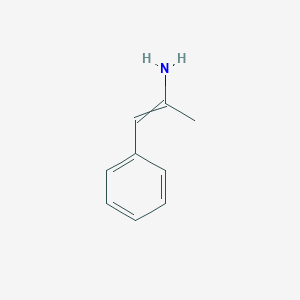
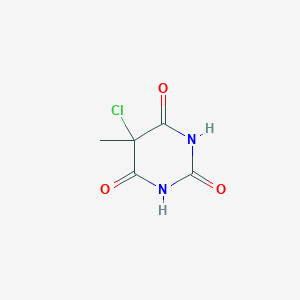
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
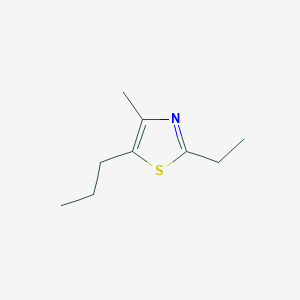
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
